molecular formula C24H25N3O2 B2777802 1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1705677-91-3

1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Cat. No.: B2777802
CAS No.: 1705677-91-3
M. Wt: 387.483
InChI Key: PBUONCNVVMRJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a pyridin-2-yloxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the phenylethyl and pyridin-2-yloxybenzoyl groups. One common method involves the reaction of 1-(2-phenylethyl)piperazine with 3-(pyridin-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyridin-2-yloxybenzoyl group can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetic acid, while reduction of the pyridin-2-yloxybenzoyl group can produce the corresponding alcohol.

Scientific Research Applications

1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may interact with hydrophobic pockets, while the pyridin-2-yloxybenzoyl group can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethyl)piperazine: Lacks the pyridin-2-yloxybenzoyl group, making it less complex and potentially less active.

    4-(3-(Pyridin-2-yloxy)benzoyl)piperazine: Lacks the phenylethyl group, which may affect its binding properties and biological activity.

Uniqueness

1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is unique due to the presence of both the phenylethyl and pyridin-2-yloxybenzoyl groups, which can provide a combination of hydrophobic and hydrogen bonding interactions. This dual functionality can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(2-phenylethyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-24(21-9-6-10-22(19-21)29-23-11-4-5-13-25-23)27-17-15-26(16-18-27)14-12-20-7-2-1-3-8-20/h1-11,13,19H,12,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUONCNVVMRJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.